molecular formula C16H20FN5O B6438021 4-ethyl-5-fluoro-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2549045-65-8

4-ethyl-5-fluoro-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B6438021
CAS No.: 2549045-65-8
M. Wt: 317.36 g/mol
InChI Key: APDVRWLXMYZOIC-UHFFFAOYSA-N
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Description

4-ethyl-5-fluoro-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine core substituted with ethyl, fluoro, and a piperidinyl group linked to a pyrazin-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-fluoro-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine under basic conditions.

    Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions using piperidine and suitable leaving groups.

    Linking the Pyrazin-2-yloxy Moiety: The final step involves the formation of an ether linkage between the piperidinyl group and the pyrazin-2-yloxy moiety, typically using a Williamson ether synthesis approach.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperidinyl group, potentially leading to hydrogenated derivatives.

    Substitution: The fluorine atom and other substituents can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Hydrogenated derivatives of the pyrimidine or piperidinyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethyl-5-fluoro-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 4-ethyl-5-fluoro-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-5-fluoro-6-hydroxypyrimidine: A similar compound with a hydroxyl group instead of the piperidinyl group.

    Pyrazinyl-pyrimidine derivatives: Compounds with similar pyrazinyl and pyrimidine cores but different substituents.

Uniqueness

4-ethyl-5-fluoro-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

4-ethyl-5-fluoro-6-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c1-2-13-15(17)16(21-11-20-13)22-7-3-12(4-8-22)10-23-14-9-18-5-6-19-14/h5-6,9,11-12H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDVRWLXMYZOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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